molecular formula C7H14O4S B2452831 2-(Cyclopropylmethoxy)ethyl methanesulfonate CAS No. 63659-84-7

2-(Cyclopropylmethoxy)ethyl methanesulfonate

Cat. No.: B2452831
CAS No.: 63659-84-7
M. Wt: 194.25
InChI Key: LYDDUHIGQQYFRB-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)ethyl methanesulfonate is an organic compound with the molecular formula C7H14O4S and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of a cyclopropylmethoxy group attached to an ethyl methanesulfonate moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)ethyl methanesulfonate typically involves the reaction of cyclopropylmethanol with ethyl methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)ethyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclopropylmethoxy)ethyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)ethyl methanesulfonate involves the cleavage of the methanesulfonate group, which can react with nucleophiles in the cellular environment. This reaction can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound’s reactivity with nucleophiles makes it a useful tool in studying biochemical pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylmethoxy)ethyl methanesulfonate is unique due to the presence of both the cyclopropylmethoxy and methanesulfonate groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(cyclopropylmethoxy)ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S/c1-12(8,9)11-5-4-10-6-7-2-3-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDDUHIGQQYFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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